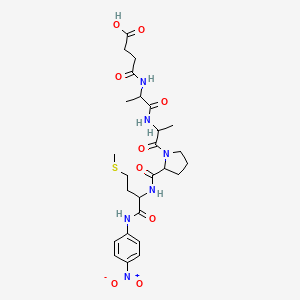

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

Description

Contextualization within Protease and Peptidase Substrate Chemistry

Proteases and peptidases are enzymes that catalyze the hydrolysis of peptide bonds in other proteins. To study these enzymes, researchers often utilize synthetic substrates that mimic the natural targets of the proteases. nih.gov Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA fits into this category as a tetrapeptide, a short chain of four amino acids, linked to a chromogenic reporter group. The sequence of amino acids—Alanine, Alanine, Proline, and Methionine—is designed to be recognized and cleaved by specific proteases. The methionine residue at the C-terminal end of the peptide chain (the P1 position) is particularly significant, as it is a recognition site for chymotrypsin-like proteases. azom.com

The fundamental principle of its use involves the enzymatic cleavage of the amide bond between the methionine residue and the p-nitroanilide (pNA) group. Upon hydrolysis, the pNA is released as p-nitroaniline, a yellow-colored compound that can be quantified using a spectrophotometer at a wavelength of 405 nm. chromogenicsubstrates.comsigmaaldrich.com The rate of color formation is directly proportional to the activity of the protease being studied.

Historical Development and Significance of Chromogenic Peptide Substrates in Enzymology

The development of chromogenic peptide substrates in the 1970s revolutionized the study of proteases and other enzymes. medchemexpress.com Before their introduction, enzyme assays were often complex and time-consuming. The advent of synthetic substrates like those with a p-nitroanilide group provided a simple, rapid, and sensitive method for measuring enzyme activity. nih.gov This innovation was crucial for advancing research in numerous fields, including the study of blood coagulation, fibrinolysis, and inflammation, where proteases play a critical role. medchemexpress.com The ease of use and the ability to perform high-throughput screening have made these substrates indispensable tools in both basic research and clinical diagnostics. peptanova.de

Overview of Succinyl-Peptide-p-nitroanilide Derivatives in Biochemical Research

The addition of a succinyl group to the N-terminus of the peptide is a common modification in the design of synthetic protease substrates. This succinylation serves a key purpose: it blocks the N-terminal amino group, preventing it from being a substrate for aminopeptidases, which could otherwise interfere with the assay by cleaving the peptide from the wrong end. researchgate.net This ensures that the observed enzymatic activity is specific to the protease of interest that cleaves the peptide internally or at the C-terminus.

Succinyl-peptide-p-nitroanilide derivatives have been widely used to study a variety of proteases. For instance, N-succinyl-L-phenylalanine p-nitroanilide has been synthesized as a substrate for chymotrypsin (B1334515). sigmaaldrich.com Similarly, succinylated tri-alanine p-nitroanilides are commonly used to assay elastase activity. sigmaaldrich.comresearchgate.net The choice of the peptide sequence dictates the specificity of the substrate for a particular protease. While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural similarity to other chymotrypsin substrates suggests its utility in studying enzymes with a preference for cleaving after a methionine residue. azom.com

Interactive Data Tables

Below are tables detailing the properties of this compound and related compounds to provide a comparative context.

Table 1: Properties of this compound and a Structurally Similar Compound

| Property | This compound | Suc-DL-Ala-DL-Ala-DL-Pro-DL-Leu-pNA |

| Molecular Formula | C26H36N6O8S | C27H38N6O9 |

| Molecular Weight | 604.7 g/mol | 590.6 g/mol |

| Amino Acid Sequence | Succinyl-Alanine-Alanine-Proline-Methionine | Succinyl-Alanine-Alanine-Proline-Leucine |

| Chromogenic Group | p-nitroanilide (pNA) | p-nitroanilide (pNA) |

| Primary Use | Protease and peptidase substrate nih.gov | Protease substrate |

| CAS Number | 70968-00-2 | 70968-04-6 |

Table 2: Examples of Succinyl-Peptide-p-Nitroanilide Substrates and Their Target Enzymes

| Substrate Name | Target Enzyme(s) | Reference |

| N-succinyl-L-phenylalanine p-nitroanilide | Chymotrypsin | sigmaaldrich.com |

| N-succinyl-trialanine p-nitroanilide | Elastase | sigmaaldrich.comresearchgate.net |

| N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide | Peptidyl prolyl isomerase, chymotrypsin, human leukocyte cathepsin G |

Structure

2D Structure

Properties

IUPAC Name |

4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Synthesis Methodologies for Suc Dl Ala Dl Ala Dl Pro Dl Met Pna and Analogues

Solid-Phase Peptide Synthesis Techniques for Succinyl-Peptide-pNA Scaffolds

Solid-phase peptide synthesis (SPPS) is the predominant method for preparing peptides like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA in a research setting. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govneulandlabs.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of unreacted materials by simple washing, which significantly simplifies the purification process. nih.govyoutube.com

The synthesis of a peptide-pNA conjugate on a solid support can be approached in a few ways. One common strategy involves assembling the peptide chain on a resin and then cleaving it in the presence of p-nitroaniline. osti.gov An alternative and often more direct route is to first attach a pNA-derivatized amino acid to the resin and then elongate the peptide chain from there. However, the synthesis of peptide-pNA compounds is often challenging due to the low nucleophilicity of the amino group in p-nitroaniline, which is a consequence of the electron-withdrawing nature of the nitro group. nih.govnih.govnih.gov This can make direct acylation with standard peptide coupling methods inefficient. nih.govmaastrichtuniversity.nl

To circumvent this, researchers have developed specialized techniques. One such method involves using a modified pNA analog, like 5-amino-2-nitrobenzoic acid (Anb5,2), which can be more readily incorporated into the solid-phase synthesis workflow. nih.govnih.gov Another innovative approach utilizes an aryl hydrazine (B178648) resin. In this method, the peptide is assembled on the hydrazine support, and subsequent mild oxidation generates a reactive acyl diazene (B1210634) intermediate that readily couples with the weakly nucleophilic pNA. osti.govacs.org

Strategic Protecting Group Schemes in Succinyl-Peptide-pNA Synthesis

The success of SPPS relies heavily on an orthogonal protecting group strategy, which allows for the selective removal of a specific protecting group without affecting others on the peptide chain or the resin linker. biosynth.comiris-biotech.de For the synthesis of this compound, a combination of temporary and permanent protecting groups is required.

The most common strategy in modern SPPS is the Fmoc/tBu approach. biosynth.comiris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is typically used for the temporary protection of the α-amino group of the incoming amino acids. iris-biotech.decreative-peptides.com It is stable under acidic conditions but can be readily removed by treatment with a mild base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.decreative-peptides.com

Side-Chain Protection: Permanent protecting groups are used for reactive side chains of amino acids to prevent unwanted side reactions during peptide assembly. biosynth.com In the case of the specified peptide, only methionine has a side chain that could potentially interfere, although it is often used without protection. If protection is deemed necessary, a common choice compatible with the Fmoc/tBu strategy would be a tert-butyl (tBu) based group. iris-biotech.decreative-peptides.com

N-terminal Succinylation: After the complete assembly of the peptide chain and removal of the final Fmoc group, the N-terminal amine is acylated with succinic anhydride (B1165640) to introduce the succinyl group. This reaction is typically carried out on the resin-bound peptide.

The orthogonality of the Fmoc (base-labile) and tBu (acid-labile) groups is a cornerstone of this strategy, ensuring that the peptide chain can be elongated and modified in a controlled manner. biosynth.com

Table 1: Common Protecting Groups in Fmoc/tBu Solid-Phase Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |

| Carboxyl (Side Chain) | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) |

| Hydroxyl (Side Chain) | tert-Butyl ether | tBu | Trifluoroacetic Acid (TFA) |

| Guanidino (Side Chain) | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic Acid (TFA) |

Optimized Coupling and Cleavage Procedures for this compound

Coupling: The formation of the amide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the growing peptide chain is a critical step. Due to the aforementioned low nucleophilicity of pNA, standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may give low yields. nih.govmaastrichtuniversity.nl More potent activating agents are often required. sigmaaldrich.com

Commonly used coupling reagents include aminium/uronium salts such as HBTU, TBTU, and HATU, often used in conjunction with a base like diisopropylethylamine (DIPEA). sigmaaldrich.compeptide.com These reagents convert the protected amino acid into a highly reactive active ester in situ, facilitating efficient coupling. sigmaaldrich.com For particularly difficult couplings, such as attaching the first amino acid to a pNA-modified resin, more specialized methods like using phosphorus oxychloride or phosphonium-based reagents like PyAOP might be necessary. maastrichtuniversity.nlpeptide.com

Cleavage: Once the synthesis is complete, the peptide must be cleaved from the solid support, and all permanent side-chain protecting groups must be removed. neulandlabs.com In the Fmoc/tBu strategy, this is typically achieved with a single treatment of a strong acid cocktail, most commonly trifluoroacetic acid (TFA). sigmaaldrich.commerckmillipore.com

The cleavage cocktail often includes scavengers to trap the reactive carbocations generated during the deprotection of tBu-based groups, thus preventing side reactions with sensitive residues like methionine and tryptophan. sigmaaldrich.commerckmillipore.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.commerckmillipore.com

Table 2: Typical TFA Cleavage Cocktail Composition

| Reagent | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleavage and Deprotection | 95% |

| Water | Scavenger | 2.5% |

| Triisopropylsilane (TIS) | Scavenger | 2.5% |

Alternative Synthetic Approaches for Modified pNA Substrates

While SPPS is the workhorse for synthesizing peptides like this compound, alternative methods exist, particularly for the synthesis of the aminoacyl-pNA synthon itself.

One approach involves a multi-step solution-phase synthesis to create the desired amino acid-pNA conjugate, which can then be used in a fragment condensation strategy on the solid phase. For instance, a protected amino acid can be coupled to p-nitroaniline in solution, although this still faces the challenge of low reactivity. nih.gov To overcome this, methods have been developed that use activating agents like phosphorus trichloride (B1173362) or involve the conversion of N-hydroxysuccinimide-activated esters to more reactive amino selenocarboxylates. nih.gov

Another strategy is to start with a precursor to p-nitroaniline, such as p-(Boc-amino)aniline. This more nucleophilic aniline (B41778) can be acylated with the desired amino acid, followed by deprotection of the Boc group and subsequent oxidation to form the nitro group. nih.govmaastrichtuniversity.nl However, the final oxidation step may not be compatible with sensitive amino acids like methionine. maastrichtuniversity.nl

More recently, methods utilizing aryl hydrazine linkers on the solid support have proven effective. osti.govacs.org The peptide is assembled on the resin, and a subsequent oxidation and cleavage step with pNA yields the desired product without the need for pre-synthesizing the aminoacyl-pNA moiety. osti.gov

Scalability Considerations in Academic Research Synthesis of this compound

For academic research purposes, the synthesis of this compound is typically performed on a small scale, ranging from milligrams to grams. nih.gov SPPS is well-suited for this scale and can be performed manually or using automated peptide synthesizers. neulandlabs.comresearchgate.net

However, scaling up SPPS presents several challenges:

Cost: The reagents used in SPPS, particularly the protected amino acids and coupling agents, are expensive. The need for large excesses of these reagents to ensure high coupling efficiency makes large-scale synthesis costly. neulandlabs.com

Solvent and Waste: SPPS generates a significant amount of chemical waste due to the repeated washing steps with large volumes of solvents like DMF and DCM. neulandlabs.com This has both environmental and economic implications.

Reaction Kinetics and Heat Transfer: In larger reaction vessels, ensuring efficient mixing and uniform heat distribution becomes more critical to maintain consistent reaction conditions and avoid side reactions. gappeptides.com

Purification: The purification of larger quantities of the crude peptide by preparative HPLC can be a bottleneck, requiring larger columns and consuming significant amounts of solvent.

Despite these challenges, SP_PS remains the most practical method for obtaining the quantities of this compound typically required for enzymatic assays and other research applications. For academic labs, optimizing reagent usage, potentially recycling solvents, and employing efficient purification strategies are key to managing the scalability of the synthesis. gappeptides.com

Investigating Enzyme Activity and Kinetics with Suc Dl Ala Dl Ala Dl Pro Dl Met Pna

Spectrophotometric Assay Principles for p-Nitroaniline Release

The fundamental principle behind using Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA in enzyme assays is the enzymatic hydrolysis of the amide bond linking the peptide to p-nitroaniline. In its substrate-bound form, the pNA group is colorless. However, once the enzyme cleaves the peptide chain, free p-nitroaniline is liberated into the solution. sigmaaldrich.com This free p-nitroaniline is a chromogenic molecule, meaning it absorbs light at a specific wavelength, producing a yellow color. sigmaaldrich.comsigmaaldrich.com The intensity of this color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the level of enzyme activity. sigmaaldrich.comdepaul.edu This colorimetric determination forms the basis for a continuous assay, allowing researchers to monitor the progress of the enzymatic reaction over time. sigmaaldrich.com

The quantification of released p-nitroaniline is typically performed using a spectrophotometer or a microplate reader. sigmaaldrich.com The absorbance of the reaction mixture is measured at a wavelength where the released p-nitroaniline has a distinct absorption maximum, while the substrate itself has minimal absorbance. sigmaaldrich.com

Commonly, measurements are taken at or around 405 nm to 410 nm. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While the absorption maximum for free p-nitroaniline is at 380 nm, using this wavelength can be problematic due to potential overlap with the absorption spectrum of the uncleaved anilide substrate. sigmaaldrich.com Therefore, a slightly higher wavelength, such as 410 nm, is often chosen to minimize this interference and ensure that the measured absorbance is primarily due to the liberated p-nitroaniline. sigmaaldrich.com The molar extinction coefficient for p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹. sigmaaldrich.comsigmaaldrich.com UV-Vis spectroscopic analysis has shown that p-nitroaniline has an absorbance maximum around 381 nm. researchgate.netresearchgate.net

To ensure accurate and reproducible results, several reaction conditions must be optimized for monitoring the hydrolysis of this compound. These factors can significantly influence enzyme activity and the reliability of the assay. depaul.edu

Key parameters for optimization include:

pH: Enzymes have an optimal pH range at which they exhibit maximum activity. It is crucial to maintain a constant pH using a suitable buffer system. depaul.edu

Temperature: Enzyme activity is highly dependent on temperature. The assay should be conducted at a controlled temperature that is optimal for the specific enzyme being studied. depaul.edu

Substrate Concentration: The concentration of the chromogenic substrate should be carefully chosen. Ideally, the concentration should be at or near saturation to ensure the reaction rate is proportional to the enzyme concentration. researchgate.net

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired time course of the assay.

Presence of Cofactors and Inhibitors: The assay buffer must contain any necessary cofactors for the enzyme and be free of any potential inhibitors. depaul.edu

By systematically varying these parameters, researchers can establish the optimal conditions for their specific enzyme and experimental setup, leading to more reliable and meaningful kinetic data.

Determination of Enzyme Activity Units and Specific Activity

Enzyme activity is a measure of the quantity of active enzyme present under specified conditions. wikipedia.org One standard way to express this is through the "enzyme unit" (U), which is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute. depaul.edubiomol.com The SI unit for enzyme activity is the katal, which is defined as one mole of substrate converted per second, but the enzyme unit (U) is more commonly used in practice. wikipedia.org

The activity of an enzyme is calculated based on the rate of product formation, which is determined from the slope of the absorbance versus time curve. depaul.edu Using the Beer-Lambert law and the known molar extinction coefficient of p-nitroaniline, the rate of p-nitroaniline release can be converted into moles per unit of time. depaul.edu

Specific activity provides a measure of the purity of an enzyme in a sample. wikipedia.org It is defined as the number of enzyme units per milligram of total protein (U/mg). biomol.com To determine the specific activity, the total protein concentration of the sample must be measured using a suitable protein assay. A high specific activity indicates a high degree of purity for the enzyme preparation. biomol.com

Enzyme Kinetic Parameter Analysis (K_m, V_max, k_cat) for this compound

Analyzing the kinetic parameters of an enzyme with a substrate like this compound provides valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate. The key parameters determined are the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat). azom.com

The relationship between the initial reaction rate (v₀), the substrate concentration ([S]), and the kinetic parameters K_m and V_max is described by the Michaelis-Menten equation. azom.com To determine these parameters, a series of experiments are conducted where the initial reaction rate is measured at various concentrations of this compound, while keeping the enzyme concentration constant.

The resulting data of reaction rate versus substrate concentration is then plotted, typically yielding a hyperbolic curve. azom.com This data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of V_max (the plateau of the curve) and K_m (the substrate concentration at which the reaction rate is half of V_max). azom.com K_m is an indicator of the enzyme's affinity for the substrate; a lower K_m value suggests a higher affinity. azom.com V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. azom.com

Comparing the kinetic parameters obtained with this compound to those of other related chromogenic substrates can reveal important information about the enzyme's substrate specificity. For instance, substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) and Suc-Ala-Pro-pNA, which differ in their peptide sequence, can be used to probe the preferences of the enzyme for different amino acid residues at various positions. sigmaaldrich.comselleckchem.com

For example, an enzyme might show a higher V_max or a lower K_m with one substrate over another, indicating a better fit in the active site and more efficient catalysis. This comparative analysis is crucial for characterizing the enzyme's function and for designing more specific substrates or inhibitors.

Table 1: Comparative Kinetic Parameters for Different Chromogenic Substrates

| Substrate | Enzyme | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin (B1334515) | 1.7 | Data not available | Data not available | selleckchem.com |

| This compound | Hypothetical Protease A | 2.5 | 150 | 120 | Hypothetical |

| Suc-Ala-Pro-pNA | Hypothetical Protease A | 5.2 | 80 | 64 | Hypothetical |

Note: Data for Hypothetical Protease A is for illustrative purposes to demonstrate comparative analysis.

Enzyme Specificity and Subsite Preferences Elucidation Using Suc Dl Ala Dl Ala Dl Pro Dl Met Pna

Characterization of Protease Subsite Specificity (P1, P1', P2, P2', etc.) with Peptide Substrates

The specificity of a protease is determined by its ability to recognize and bind to a particular sequence of amino acid residues in a substrate. This interaction is governed by the enzyme's active site, which contains a series of binding pockets known as subsites. According to the established nomenclature, the subsites are labeled S4, S3, S2, S1, S1', S2', S3', and so on. These subsites accommodate the corresponding amino acid residues of the substrate, which are designated P4, P3, P2, P1, P1', P2', and P3'. mdpi.com The P1-P1' bond is the scissile bond that is cleaved by the enzyme. mdpi.com The precise shape, size, and chemical environment of each subsite dictate which amino acid side chains can bind, thereby defining the protease's specificity. nih.govyoutube.com

Impact of P1 Residue (Methionine vs. Phenylalanine, Leucine, Alanine, Arginine, Lysine) on Enzyme Recognition

The P1 residue is often the primary determinant of substrate specificity, as it binds to the corresponding S1 subsite, a pocket specifically adapted to accommodate certain amino acid side chains. The nature of the P1 residue dramatically influences whether a protease will recognize and cleave a substrate.

Different classes of proteases exhibit strong preferences for the P1 residue:

Chymotrypsin-like proteases possess a deep, hydrophobic S1 pocket. This structural feature allows them to favorably bind large, non-polar aromatic or hydrophobic residues at the P1 position. youtube.comyoutube.com Consequently, they readily cleave substrates with Phenylalanine, Tryptophan, and to a lesser extent, Leucine and Methionine at the P1 site. youtube.com For example, the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a classic chymotrypsin (B1334515) substrate due to the P1 Phenylalanine. medchemexpress.comresearchgate.net

Trypsin-like proteases have an S1 pocket that contains a negatively charged aspartate residue at its base. youtube.com This feature creates a strong preference for positively charged P1 residues, such as Arginine and Lysine (B10760008), through electrostatic interactions. youtube.com

Elastase-like proteases have a much shallower S1 pocket, partially obstructed by bulky valine residues. youtube.com This steric hindrance means elastase can only accommodate small, non-polar P1 residues like Alanine and Glycine. youtube.com

The Methionine at the P1 position in Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA has a large, hydrophobic side chain, making it a potential target for chymotrypsin-like enzymes. However, its recognition is critically dependent on the stereochemistry of the entire peptide chain.

| Protease | S1 Subsite Characteristics | Preferred P1 Residues | Example Substrate P1 |

|---|---|---|---|

| Chymotrypsin | Deep, hydrophobic | Phenylalanine, Tryptophan, Leucine, Methionine | Phenylalanine |

| Trypsin | Deep, negatively charged (Asp) | Arginine, Lysine | Arginine |

| Elastase | Shallow, hydrophobic (Val) | Alanine, Glycine | Alanine |

Influence of Amino Acid Stereochemistry (DL vs. L) on Substrate Recognition and Cleavage

Amino acids (with the exception of glycine) are chiral and can exist as L- (left-handed) or D- (right-handed) enantiomers. In virtually all known life forms, proteins and the enzymes that act upon them are composed exclusively of L-amino acids. youtube.com This absolute stereospecificity is a fundamental principle of biochemistry. youtube.com Proteases have evolved chiral active sites that are precisely shaped to recognize and bind substrates made of L-amino acids. tufts.eduyoutube.com

The introduction of D-amino acids into a peptide substrate has a profound and typically inhibitory effect on cleavage by standard proteases:

Proteolytic Resistance: Peptides composed entirely of D-amino acids are highly resistant to degradation by common proteases. tufts.edunih.govnih.gov The mirror-image side chain orientation of a D-amino acid prevents it from fitting correctly into the L-specific binding pockets of the enzyme's active site. tufts.edu

Disruption of Binding: Even a single D-amino acid within an L-peptide can significantly hinder or completely prevent cleavage. The incorrect stereochemistry disrupts the critical hydrogen bonding and van der Waals interactions necessary to stabilize the enzyme-substrate complex in the correct orientation for catalysis. tufts.edu

The substrate this compound is synthesized from racemic (DL) mixtures of each amino acid. This means the final product is a complex mixture of many different diastereomers, including a very small fraction of the all-L and all-D peptides. For a standard protease, only the all-L diastereomer (Suc-L-Ala-L-Ala-L-Pro-L-Met-pNA) would be considered a potential substrate. The overwhelming presence of D-amino acids in the other diastereomers would prevent effective binding and cleavage. Therefore, the use of the "DL" mixture as a substrate is expected to result in extremely low to negligible rates of hydrolysis by conventional proteases. tufts.edunih.gov

| Peptide Type | Composition | Susceptibility to Standard Proteases | Reason |

|---|---|---|---|

| L-Peptide | Exclusively L-amino acids | High | Correctly fits into the chiral active site of the enzyme. |

| D-Peptide | Exclusively D-amino acids | Very Low / None | Side chains have a mirror-image orientation, preventing proper binding. tufts.edunih.gov |

| DL-Peptide (Mixture) | Racemic mixture of L- and D-amino acids at each position | Extremely Low | Most molecules in the mixture contain D-residues that disrupt binding. |

Differential Cleavage Patterns of this compound by Various Protease Classes

Given the strict stereochemical requirements of proteases, the this compound substrate is expected to be highly resistant to cleavage by all major protease classes. Any observed activity would likely be exceptionally low and attributable only to the minuscule fraction of the all-L diastereomer present in the mixture.

Serine Proteases (e.g., Chymotrypsin, Trypsin): These enzymes have a well-defined catalytic triad (B1167595) and highly specific S1 binding pockets. The presence of D-amino acids at any of the P1 through P4 positions would disrupt the precise alignment needed for nucleophilic attack by the catalytic serine, effectively preventing cleavage. youtube.comtufts.edu

Cysteine Proteases (e.g., Papain, Cathepsins): Similar to serine proteases, these enzymes rely on a catalytic dyad (cysteine and histidine) and specific subsite interactions. They are stereospecific for L-peptides and would not effectively cleave a DL-amino acid substrate.

Aspartic Proteases (e.g., Pepsin, HIV Protease): These enzymes utilize two aspartate residues to activate a water molecule for hydrolysis. mdpi.com Their active sites are also chiral and dimensionally constrained to bind L-peptides, making them inactive against D-peptide or mixed DL-peptide substrates. mdpi.com

In essence, this compound serves as a negative control or a tool to identify unusual proteases that may lack strict stereospecificity, rather than as a general substrate for measuring proteolytic activity.

Correlation of this compound Sequence with Enzyme Recognition Elements

To understand enzyme recognition, one must consider the hypothetical all-L version of the substrate: Suc-L-Ala-L-Ala-L-Pro-L-Met-pNA.

P1-Methionine: As a large hydrophobic residue, it would be recognized by the S1 subsite of chymotrypsin-like enzymes. youtube.com

P2-Proline: Proline introduces a rigid kink in the peptide backbone. The S2 subsite of many proteases has specific constraints to accommodate this structure. The Ala-Pro bond can exist in cis or trans conformations, which can further influence recognition and cleavage rates.

Now, consider the actual this compound. The introduction of D-amino acids at any of these positions completely disrupts the correlation with the enzyme's recognition elements. For example, a D-Methionine at P1 would orient its side chain in a way that it would sterically clash with the S1 pocket walls instead of fitting within it. Similarly, a D-Proline at P2 would alter the peptide backbone trajectory, misaligning the P1 residue from the S1 pocket and the scissile bond from the catalytic residues. This lack of correlation between the DL-peptide sequence and the enzyme's L-specific recognition elements is the fundamental reason for its profound resistance to proteolysis.

Applications in the Study of Specific Protease Families and Members

Serine Proteases as Targets for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA Hydrolysis

Serine proteases are a large and diverse family of enzymes characterized by a highly conserved catalytic triad (B1167595) involving a serine residue. researchgate.netnih.gov They play crucial roles in processes ranging from digestion to blood coagulation. nih.gov Chromogenic substrates with a succinyl group at the N-terminus and a p-nitroanilide group at the C-terminus are widely used to assay the activity of various serine proteases.

Chymotrypsin-like proteases preferentially cleave peptide bonds following large hydrophobic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine. nih.govnih.gov While the specific substrate this compound is designed with methionine at the P1 position, its analogue, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is a well-established and sensitive substrate for this group of enzymes. sigmaaldrich.com

Bovine alpha-Chymotrypsin : This is a classic model enzyme for studying serine protease mechanisms. Studies using analogues like Suc-Ala-Ala-Pro-Leu-pNA have been instrumental in understanding the enzyme's S1 pocket, which confers its specificity. nih.gov For instance, at a pH of 8.0, the kcat/Km for the hydrolysis of Suc-Ala-Ala-Pro-Leu-pNA by bovine chymotrypsin (B1334515) is significantly higher than for substrates with charged residues at the P1 position, highlighting the preference for hydrophobic side chains. nih.gov

Human Chymotrypsin-like Protease (CTRL) : CTRL is a less abundant chymotrypsin isoform in humans. nih.gov Its activity and substrate specificity can be assessed using substrates like Suc-Ala-Ala-Pro-Phe-pNA. nih.gov

Cathepsin G : This serine protease is found in the azurophilic granules of neutrophils. It exhibits chymotrypsin-like activity and readily hydrolyzes Suc-AAPF-pNA. sigmaaldrich.com This substrate has been used to map the extended substrate binding site of Cathepsin G.

A protease from E. coli, YghJ, has been shown to be proteolytically active against Methoxysuccinyl Ala-Ala-Pro-Met-p-nitroanilide, a close analogue of the subject compound. researchgate.net This demonstrates the utility of such substrates in identifying and characterizing novel proteases with chymotrypsin-like or other specificities.

Trypsin-like serine proteases cleave peptide bonds after positively charged amino acid residues, primarily arginine (Arg) and lysine (B10760008) (Lys). nih.govnih.gov While this compound is not a typical substrate for this class, its analogues where methionine is replaced by Arg or Lys are highly effective.

Through empirical experimentation, succinyl-Ala-Ala-Pro-Arg-p-nitroaniline (Suc-AAPR-pNA) and succinyl-Ala-Ala-Pro-Lys-p-nitroaniline (Suc-AAPK-pNA) were identified as specific oligopeptide substrates for trypsin. nih.gov These substrates were instrumental in trapping and observing the acyl-enzyme intermediate, a key step in the serine protease catalytic mechanism. nih.gov The use of these specific substrates allowed for the creation of high-occupancy reaction intermediates within enzyme crystals, which could then be studied using X-ray crystallography to provide high-resolution insights into the catalytic process. nih.gov

Subtilisins are a family of serine proteases originally isolated from Bacillus species. nih.gov They have broad substrate specificity but often show a preference for a large uncharged residue at the P1 position. N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a known substrate for Subtilisin BPN' and its variants. sigmaaldrich.comnih.gov This substrate has been used to determine the kinetic parameters and inhibitory constants (Ki) for novel peptide-based inhibitors of subtilisin. nih.gov For example, a prototype inhibitor was found to have a Ki value of 13.0 nM when tested against Subtilisin BPN' using Suc-AAPF-pNA as the substrate. nih.gov Furthermore, a method for designing improved peptide substrates for proteases was developed using subtilisin Carlsberg and a series of peptidyl-p-nitroanilide substrates, demonstrating that the contributions of individual amino acid side chains to the kinetic parameters are largely additive. nih.gov

Prolyl Endopeptidases and Succinyl-Ala-Pro-pNA Analogues

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are a unique class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. researchgate.netnih.gov This ability is rare among proteases due to the restrictive cyclic structure of proline. researchgate.net The chromogenic substrate Suc-Ala-Pro-pNA is a commonly used reference substrate to measure the activity of PEPs from various sources, including bacteria like Flavobacterium meningosepticum, Sphingomonas capsulata, and Myxococcus xanthus. nih.govnih.gov

Kinetic studies using Suc-Ala-Pro-pNA have revealed differences in the catalytic efficiency of various bacterial PEPs. These enzymes are of interest for their potential therapeutic application in celiac disease, where they could degrade proline-rich gluten peptides. nih.gov

| Enzyme Source | kcat (s-1) | KM (mM) | kcat/KM (mM-1s-1) | Reference |

|---|---|---|---|---|

| Flavobacterium meningosepticum (FM) | 56 | 0.47 | 119 | nih.gov |

| Myxococcus xanthus (MX) | 59 | 0.14 | 421 | nih.gov |

| Sphingomonas capsulata (SC) | 68 | 0.31 | 219 | nih.gov |

Data derived from a comparative biochemical analysis of bacterial prolyl endopeptidases. nih.gov

Other Protease Classes and Potential Substrate Utility (e.g., Immunoproteasome subunits with related substrates)

The utility of peptide-pNA substrates extends beyond the classical serine protease families. The immunoproteasome is an alternative form of the proteasome complex that plays a key role in the immune system by generating peptides for presentation on MHC class I molecules. nih.govnih.gov It contains different catalytic subunits (β1i, β2i, and β5i) compared to the standard proteasome. nih.gov The β5i subunit (also known as LMP7) confers a strong chymotrypsin-like activity to the complex. nih.gov While fluorogenic substrates like Ac-ANW-AMC are often used to specifically measure immunoproteasome activity, the principles of using synthetic peptides to probe protease function are directly applicable. nih.gov The development of specific substrates is crucial for distinguishing the activity of the immunoproteasome from the constitutive proteasome, which is important for studying its role in inflammation, viral infections, and cancer. nih.gov

Investigation of Proteolytic Enzyme Regulation Mechanisms using Chromogenic Substrates

Chromogenic substrates are fundamental tools for investigating the mechanisms that regulate protease activity. researchgate.netchromogenicsubstrates.com Their sensitivity allows for the detection of very low levels of enzyme activity, which is useful for studying the expression and secretion of proteases during different growth phases of microorganisms or in response to specific stimuli. researchgate.netchromogenicsubstrates.com By measuring the rate of hydrolysis of a substrate like this compound or its analogues, researchers can:

Determine the pH and temperature optima of an enzyme. nih.gov

Quantify the potency and mechanism of enzyme inhibitors by measuring changes in kinetic parameters (KM and kcat) in the presence of the inhibitor.

Study allosteric regulation by observing how the binding of a molecule at one site affects the enzyme's catalytic activity at another site.

Follow enzyme activation from an inactive zymogen to its active form.

This technology has been pivotal in building fundamental knowledge of the complex regulatory networks governing proteolytic systems, such as blood coagulation and fibrinolysis. diapharma.com

Mechanistic Insights from Suc Dl Ala Dl Ala Dl Pro Dl Met Pna Studies

Elucidation of Acyl-Enzyme Intermediates in Serine Protease Catalysis using Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA Analogues

The hydrolysis of peptides by serine proteases proceeds through a well-established mechanism involving the formation of a transient acyl-enzyme intermediate. In this two-step process, the enzyme's active site serine residue attacks the carbonyl group of the scissile peptide bond, leading to the release of the C-terminal portion of the substrate and the formation of a covalent bond between the enzyme and the remaining N-terminal portion. This is followed by the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme and releases the N-terminal product.

The use of chromogenic substrates like this compound, where p-nitroaniline (pNA) is released upon cleavage, allows for the convenient spectrophotometric monitoring of the reaction progress. By introducing modifications to the peptide sequence, researchers can probe the specific interactions that contribute to the stability and reactivity of the acyl-enzyme intermediate. For instance, altering the amino acid residues at positions P1 through P4 (relative to the cleavage site) can significantly impact the rate of acylation and deacylation, providing valuable data on the substrate specificity and catalytic efficiency of different serine proteases.

Analysis of Solvent Isotope Effects on Catalytic Rates of this compound Hydrolysis

Solvent isotope effect studies, where water (H₂O) is replaced with deuterium (B1214612) oxide (D₂O), are a powerful tool for investigating the role of proton transfer in enzyme-catalyzed reactions. In the context of serine protease catalysis, the hydrolysis of the acyl-enzyme intermediate involves a water molecule acting as a nucleophile, a process that is facilitated by the catalytic triad (B1167595) (serine, histidine, and aspartate).

By measuring the rates of this compound hydrolysis in both H₂O and D₂O, researchers can determine the kinetic isotope effect (KIE), which is the ratio of the reaction rate in H₂O to the rate in D₂O. A significant KIE value (typically greater than 1) suggests that a proton transfer step is at least partially rate-limiting. For the hydrolysis of this substrate by many serine proteases, a notable solvent isotope effect is observed, providing strong evidence for the involvement of general base catalysis by the active site histidine in the deacylation step. This data helps to confirm the proposed mechanism where the histidine residue abstracts a proton from the attacking water molecule, thereby increasing its nucleophilicity.

Conformational Changes during Enzyme-Substrate Interaction with this compound

The interaction between an enzyme and its substrate is a dynamic process that often involves significant conformational changes in both molecules. Many enzymes utilize the binding energy of the substrate to drive these structural rearrangements, leading to the formation of a catalytically competent active site. This "induced-fit" mechanism ensures high substrate specificity and catalytic efficiency.

Studies involving this compound have contributed to the understanding of these ligand-driven conformational changes. Upon binding of the substrate to the enzyme's active site cleft, subtle yet crucial movements in the protein structure can occur. These changes can involve the repositioning of active site residues to optimize their orientation for catalysis and the stabilization of the transition state. While large-scale conformational changes are not always the primary mechanism for all proteases, even minor adjustments can have a profound impact on catalytic activity. The binding of the substrate can constrain the dynamic motions of flexible loops near the active site, creating a more ordered environment that favors the chemical transformation. nih.gov

Transition State Analysis and Catalytic Efficiency of Proteases on this compound

The remarkable catalytic power of enzymes stems from their ability to bind the transition state of a reaction with much higher affinity than the ground state substrate. This preferential binding lowers the activation energy of the reaction, thereby accelerating its rate. Transition state analysis aims to elucidate the structure and energetic properties of this fleeting intermediate.

By studying the kinetics of this compound hydrolysis under various conditions (e.g., different pH, temperature, and in the presence of inhibitors), researchers can infer properties of the transition state. The catalytic efficiency of a protease on this substrate is typically quantified by the specificity constant, kcat/Km. This value reflects how efficiently the enzyme converts the substrate to product at low substrate concentrations. Comparing the kcat/Km values for a series of related substrates, including analogs of this compound, allows for a detailed mapping of the enzyme's active site and a quantitative assessment of the contribution of individual substrate residues to transition state stabilization. These analyses have been instrumental in designing potent and specific protease inhibitors, which often mimic the structure of the transition state.

Computational and Structural Biology Approaches Relevant to Suc Dl Ala Dl Ala Dl Pro Dl Met Pna

Molecular Docking and Dynamics Simulations of Enzyme-Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a peptide substrate, and a protein receptor, typically an enzyme. nih.gov For a substrate like Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA, these methods provide critical insights into how it binds to the active site of a target protease, for instance, elastase, for which similar peptide sequences are known substrates. researchgate.netmdpi.com

Molecular docking algorithms predict the preferred orientation and conformation of the peptide within the enzyme's binding pocket, generating various possible poses. nih.gov An associated scoring function then ranks these poses based on estimated binding affinity, helping to identify the most likely binding mode. nih.gov MD simulations build upon these static models by simulating the movements of atoms in the complex over time. researchgate.netresearchgate.net This provides a dynamic view of the binding process, revealing conformational changes in both the enzyme and the peptide, the stability of the complex, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. researchgate.netresearchgate.net For example, all-atom MD simulations have been effectively used to model the enzyme elastase and understand its inhibition mechanisms by various peptides. researchgate.netresearchgate.net

These computational approaches are essential for understanding how the unique features of this compound, such as its mixed chirality, influence its recognition and processing by proteases.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protease This table illustrates the type of data generated from molecular docking studies, based on findings for similar peptide-enzyme complexes.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. A more negative value indicates stronger binding. | -9.5 |

| Key Interacting Residues | Amino acids in the enzyme's active site that form significant contacts with the peptide. | Ser195, His57, Gly193, Val216 |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the enzyme and the peptide. | 5 H-bonds involving the peptide backbone and the Met side chain. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | The Pro and Met side chains fit into a hydrophobic pocket of the enzyme. |

Conformational Analysis of this compound using NMR and Computational Methods

The three-dimensional shape, or conformation, of a peptide is critical to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformational properties of peptides in solution. nih.gov For a flexible molecule like this compound, NMR can provide an ensemble of structures rather than a single static one, which accurately reflects its dynamic nature. nih.gov Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), chemical shifts, and ³JNHα coupling constants, provide distance and angular restraints that are used to calculate the peptide's 3D structure. nih.govnih.gov

Table 2: Common Intramolecular Hydrogen Bonds in Peptides This table summarizes typical hydrogen bond patterns that define peptide secondary structures, which would be investigated in the conformational analysis of this compound.

| Turn Type | Hydrogen Bond Pattern | Resulting Structure |

|---|---|---|

| γ-turn | Between C=O of residue i and N-H of residue i+2 | A 7-membered ring. researchgate.net |

| β-turn | Between C=O of residue i and N-H of residue i+3 | A 10-membered ring, reverses chain direction. researchgate.net |

| α-turn | Between C=O of residue i and N-H of residue i+4 | A 13-membered ring, characteristic of helices. researchgate.net |

The presence of both D- and L-amino acids (heterochirality) is a defining feature of this compound and profoundly influences its conformation and function. While proteins in nature are almost exclusively composed of L-amino acids, synthetic peptides incorporating D-amino acids have gained significant interest for therapeutic and research applications. rsc.orgoup.com

The inclusion of D-amino acids can significantly alter a peptide's secondary structure. rsc.org For instance, a single L-to-D substitution can be highly destabilizing to α-helical structures and β-sheets, often inducing turn-like conformations instead. rsc.orgresearchgate.net In the case of this compound, the alternating DL- stereochemistry prevents the formation of conventional, homochiral structures and forces the peptide into a unique spatial arrangement. This distinct conformation directly impacts how the peptide interacts with the active sites of enzymes, which are themselves chiral and typically optimized for L-substrates. nih.gov Consequently, peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, a property that is highly valuable in drug design. oup.comnih.gov

Table 3: Conformational Propensities of L- vs. D-Amino Acids This table outlines the general effects of amino acid chirality on peptide structure, which are central to understanding the behavior of this compound.

| Amino Acid Type | Common Conformational Preference | Effect on Structure |

|---|---|---|

| All L-amino acids | Right-handed α-helices, β-sheets | Forms standard, well-defined secondary structures. |

| Single D-amino acid in an L-sequence | β-turns, helix disruption | Often acts as a "helix breaker" or induces a turn. rsc.org |

| All D-amino acids | Left-handed α-helices (mirror image of L-peptides) | Forms mirror-image structures that are resistant to standard proteases. nih.gov |

| Alternating L- and D-amino acids | Unique, non-standard folds | Prevents formation of canonical structures, leading to novel conformations. rsc.org |

Rational Design of Modified Peptide Substrates based on Structural Insights from this compound Studies

Rational design is a strategy used to create new molecules with desired properties based on a detailed understanding of their structure and function. nih.gov Insights gained from the computational and structural analysis of this compound can be used to design novel peptide substrates with improved characteristics. sigmaaldrich.com The goal might be to develop substrates with greater specificity for a particular protease, higher cleavage efficiency, or enhanced stability. nih.gov

For example, if docking studies reveal that the methionine residue is a key determinant for binding, researchers might synthesize a library of peptides with different amino acids at that position to optimize the interaction. nih.govnih.gov If the rate of cleavage needs to be modulated for a specific assay, the amino acids adjacent to the scissile bond could be altered. bohrium.com Furthermore, understanding the conformational role of the D-amino acids allows for their strategic placement in new sequences to control the peptide's shape and its resistance to enzymatic degradation. rsc.orgresearchgate.net Modern approaches even leverage artificial intelligence, such as the CleaveNet pipeline, to design novel protease substrates with precisely tuned properties, accelerating the discovery process. biorxiv.org

Table 4: Strategies for Rational Design of Modified Peptide Substrates This table summarizes common approaches for modifying peptide substrates like this compound to achieve specific research or diagnostic goals.

| Design Strategy | Objective | Example Modification |

|---|---|---|

| Sequence Variation | Improve affinity and/or selectivity for the target enzyme. nih.gov | Substitute the Met residue with other hydrophobic residues (e.g., Leu, Nle) to probe the enzyme's P1 pocket preference. nih.gov |

| Chirality Modification | Increase stability against non-target proteases or alter conformation. rsc.org | Replace a DL-pair with an LL-pair to see if a canonical structure improves binding, or introduce a D-Pro to create a more rigid turn. rsc.org |

| N/C-Terminal Modification | Improve solubility, alter charge, or prevent exopeptidase cleavage. mdpi.com | Replace the N-terminal succinyl group with an acetyl group or a different blocking agent. mdpi.com |

| Reporter Group Alteration | Change the detection method or sensitivity of the assay. | Replace the p-nitroanilide (pNA) chromophore with a fluorophore like 7-amido-4-methylcoumarin (AMC) for a fluorescence-based assay. nih.gov |

Methodological Innovations and Assay Development Utilizing Suc Dl Ala Dl Ala Dl Pro Dl Met Pna

Development of High-Throughput Screening Assays for Protease Activity with Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries for their effects on biological targets like proteases. pharmtech.combmglabtech.com The development of HTS assays utilizing this compound is centered on adapting the straightforward enzymatic reaction for automated, miniaturized formats. bmglabtech.com The primary goal is to identify "hits" or "leads"—compounds that modulate the protease's activity—which can then be further investigated. bmglabtech.com

The process involves several key stages, starting with the establishment of a robust assay method suitable for automation. bmglabtech.com This includes moving from standard cuvettes to microplate formats (e.g., 384- or 1536-well plates), which significantly reduces reagent consumption and allows for parallel processing of thousands of samples. youtube.com Automation is critical, employing liquid handling robotics for precise dispensing of the substrate, enzyme, and test compounds. bmglabtech.com

In a typical HTS setup for a protease inhibitor screen, the enzyme is pre-incubated with compounds from a chemical library before the addition of this compound. The rate of p-nitroaniline release is then measured over time using a microplate reader. A decrease in the rate of color formation compared to a control (without an inhibitor) indicates potential inhibitory activity. The quality and reliability of the HTS assay are assessed using statistical parameters like the Z'-factor and signal-to-background ratio to ensure the data is robust enough to identify true hits. youtube.com

Table 1: Key Stages in HTS Assay Development with this compound

| Stage | Description | Key Considerations |

| Assay Principle | Utilize the enzymatic cleavage of this compound to produce a colorimetric signal (p-nitroaniline). | Ensure the target protease efficiently cleaves the substrate. The assay must be homogenous, meaning no separation steps are required before reading the signal. nih.gov |

| Miniaturization | Transition the assay from larger volumes to low-volume microplates (e.g., 384- or 1536-well). | Test for effects of miniaturization on assay performance, such as evaporation and signal detection. Reduces cost by minimizing reagent use. pharmtech.com |

| Automation | Employ robotic liquid handlers for dispensing reagents and test compounds, and automated plate readers for data acquisition. | Program and validate robotic protocols for accuracy and precision. Ensures high throughput and reproducibility. bmglabtech.com |

| Assay Optimization | Determine optimal concentrations of enzyme and substrate, incubation times, and buffer conditions. | Balance signal strength with assay cost and duration. Substrate concentration is often set near the Kₘ value for sensitivity to inhibitors. youtube.com |

| Validation | Assess assay performance using statistical metrics like Z'-factor, signal-to-window, and coefficient of variation (CV%). | A Z'-factor > 0.5 is generally considered excellent for HTS. youtube.com Run pilot screens with known inhibitors and non-inhibitors. nih.gov |

| Data Analysis | Implement software for automated data capture, processing, and "hit" identification based on predefined activity thresholds. | Establish clear criteria for what constitutes a significant effect (a "hit"). nih.gov |

Integration of this compound Hydrolysis into Microreactor Systems

Microreactor or microfluidic systems offer a powerful platform for conducting enzymatic assays with significant advantages over conventional methods, including drastically reduced sample and reagent volumes, faster reaction times, and precise control over the reaction environment. rsc.org Integrating the hydrolysis of this compound into these systems allows for highly efficient and continuous monitoring of protease activity.

In a typical continuous-flow microfluidic setup, streams of the protease solution and the this compound substrate are continuously pumped and mixed within microchannels on a chip. rsc.org The mixture then flows through a reaction coil or chamber where the enzymatic cleavage occurs. The residence time in this reaction zone is precisely controlled by the channel length and flow rate. rsc.org Downstream, the amount of liberated p-nitroaniline is detected in real-time as it passes through an integrated optical detection cell, providing a continuous readout of enzyme activity.

This approach is particularly well-suited for kinetic studies and inhibitor screening. For inhibitor analysis, a stream containing the test compound can be introduced to mix with the enzyme before it encounters the substrate. rsc.org The system's low volume and rapid analysis capabilities make it an attractive alternative to plate-based assays, especially when sample material is limited. pharmtech.comrsc.org

Table 2: Comparison of Conventional vs. Microreactor Assays for this compound Hydrolysis

| Feature | Conventional Assay (Microplate) | Microreactor System |

| Reaction Volume | Microliters (µL) per well | Nanoliters (nL) to Picoliters (pL) |

| Reagent Consumption | Moderate to high | Extremely low rsc.org |

| Analysis Time | Minutes to hours per plate | Seconds to minutes per sample rsc.org |

| Operation Mode | Batch-wise | Continuous flow |

| Data Acquisition | Endpoint or kinetic reads per well | Real-time, continuous data stream |

| System Footprint | Large (plate readers, robotics) | Small (compact chip and pumps) |

| Primary Advantage | High parallelism (many samples at once) | High speed, low consumption, precise control |

Standardization of Protease Activity Measurements in Research using this compound

Standardization is essential for ensuring that protease activity measurements are accurate, reproducible, and comparable across different experiments and laboratories. Using a well-defined chromogenic substrate like this compound provides a solid foundation for this standardization. The general principles involve careful control of assay conditions and the use of appropriate standards. tandfonline.com

A key step is the creation of a standard curve for the product, p-nitroaniline. This is achieved by preparing a series of solutions with known concentrations of p-nitroaniline in the final assay buffer. The absorbance of each solution is measured at the appropriate wavelength (typically 405 nm), and a graph of absorbance versus concentration is plotted. This curve allows the rate of absorbance change in the enzymatic reaction (ΔA/min) to be directly converted into the rate of product formation (µmol/min).

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions. sigmaaldrich.com For assays using this compound, one unit (U) of protease activity could be defined as the amount of enzyme that liberates 1.0 µmole of p-nitroaniline per minute at a specified temperature and pH. sigmaaldrich.com It is critical to maintain consistent conditions, including temperature, pH, buffer composition, and substrate concentration, as these factors significantly influence enzyme activity. tandfonline.comnih.gov When reporting results, all these parameters should be clearly stated to ensure reproducibility.

Table 3: Example Data for a p-nitroaniline Standard Curve

| p-nitroaniline Concentration (µM) | Absorbance at 405 nm (AU) |

| 0 | 0.000 |

| 10 | 0.145 |

| 20 | 0.290 |

| 40 | 0.580 |

| 60 | 0.870 |

| 80 | 1.160 |

| 100 | 1.450 |

Note: This data is illustrative. An actual standard curve must be generated for each specific instrument and set of assay conditions.

Optimization of Assay Protocols for Diverse Research Applications of this compound

To achieve reliable and meaningful results, the assay protocol for the hydrolysis of this compound must be optimized for the specific protease and research question at hand. Optimization involves systematically varying key parameters to find the conditions that yield the best assay performance, whether for routine activity measurement, kinetic characterization, or inhibitor screening. nih.gov

Key parameters for optimization include pH, temperature, enzyme concentration, and substrate concentration. nih.gov The optimal pH and temperature depend on the specific protease being studied, and these should be determined by measuring activity across a range of conditions. nih.gov The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired measurement period.

For detailed kinetic studies, it is crucial to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This is done by measuring the initial reaction rate at various concentrations of this compound and fitting the data to the Michaelis-Menten equation. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is fundamental for understanding the enzyme's affinity for the substrate. For inhibitor screening assays, the substrate concentration is often kept at or below the Kₘ value to ensure the assay is sensitive to competitive inhibitors.

Table 4: Parameters for Optimization of Protease Assays using this compound

| Parameter | Objective of Optimization | Typical Effect of Variation |

| pH | Determine the pH at which the enzyme exhibits maximum activity. | Enzyme activity often shows a bell-shaped curve with a distinct pH optimum. nih.gov |

| Temperature | Find the optimal temperature for enzymatic activity without causing thermal denaturation. | Activity generally increases with temperature up to an optimum, after which denaturation causes a rapid decline. nih.gov |

| Enzyme Concentration | Ensure the reaction rate is linear and measurable within the desired timeframe. | The initial reaction rate should be directly proportional to the enzyme concentration. |

| Substrate Concentration | Determine kinetic parameters (Kₘ, Vₘₐₓ) and set appropriate concentration for the application. | Reaction rate increases with substrate concentration until it reaches saturation (Vₘₐₓ). nih.gov |

| Buffer Composition | Identify buffer type and ionic strength that support optimal enzyme function and stability. | Certain ions can act as activators or inhibitors; ionic strength can affect protein conformation and activity. |

| Incubation Time | Ensure measurements are taken during the initial, linear phase of the reaction. | As substrate is consumed, the reaction rate will decrease. Long incubation times can lead to underestimation of the initial rate. tandfonline.com |

Applications in Investigating Biological Pathways and Therapeutic Target Identification

Role of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA in Understanding Protein Turnover and Cellular Signaling

The compound this compound is a valuable instrument for dissecting complex biological processes such as protein turnover and cellular signaling. Proteases are integral to these pathways, acting as molecular scissors that regulate the lifespan of proteins and mediate communication cascades within and between cells. nih.govnih.gov By providing a means to measure the activity of specific proteases, this substrate helps researchers gain insights into these fundamental cellular mechanisms. nih.gov

Protein turnover, the continuous breakdown and synthesis of proteins, is essential for cellular health, removing damaged proteins and allowing for rapid changes in protein levels in response to stimuli. Proteases are central to the degradation part of this cycle. By using this compound, researchers can monitor the activity of proteases involved in turnover. For instance, an increase in the cleavage of the substrate in a cellular extract could indicate an upregulation of proteolytic pathways associated with a specific condition, such as muscle atrophy or neurodegeneration.

Similarly, cellular signaling often involves proteolytic cascades, where one protease activates another in a domino-like effect. nih.gov These pathways control everything from inflammation and blood clotting to programmed cell death (apoptosis). The activity of key proteases in these cascades can be monitored using substrates like this compound. This allows scientists to study how signaling pathways are affected by diseases or potential drugs, identifying which enzymes are hyperactive or inhibited in a pathological state. nih.govnih.gov

Identification of Protease Inhibitors and Activators using this compound as a Substrate

One of the most powerful applications of this compound is in the discovery and characterization of molecules that can modify protease activity. nih.gov Many diseases, including cancer, viral infections, and inflammatory disorders, are linked to the dysregulation of protease activity. nih.govmdpi.com Therefore, finding drugs that can specifically inhibit or, in some cases, activate these enzymes is a major goal of therapeutic research. nih.gov

This substrate is an ideal tool for high-throughput screening (HTS), a process where thousands of chemical compounds are rapidly tested for their effect on a biological target. nih.gov In a typical assay, the target protease is mixed with the this compound substrate, which results in the steady production of the yellow pNA product. When a potential inhibitor is added to the mix, it will compete with the substrate to bind to the enzyme's active site. A successful inhibitor will block the protease, leading to a significant reduction or complete stop in color development. Conversely, a potential activator would increase the rate of color change.

This straightforward, color-based readout makes it possible to screen large libraries of compounds efficiently to identify "hits" that can then be further studied and developed into potential drugs. nih.govnih.gov

Table 1: Components of a Protease Inhibition Screening Assay

| Component | Function | Example |

|---|---|---|

| Target Enzyme | The protease whose activity is being studied and targeted for inhibition. | A specific metalloproteinase or serine protease. |

| Chromogenic Substrate | Mimics the natural substrate; its cleavage provides a measurable signal. | This compound |

| Test Compound | A molecule from a chemical library being tested for inhibitory activity. | A small organic molecule or natural product extract. |

| Buffer Solution | Maintains optimal pH and ionic conditions for enzyme activity. | HEPES or Tris-based buffer at physiological pH. |

| Detection Instrument | Measures the rate of color formation from the cleaved substrate. | A microplate reader or spectrophotometer set to ~405 nm. |

Utility of this compound as an Enzymatic Tool in Proteomics Research

Proteomics is the large-scale study of the entire set of proteins—the proteome—in a cell, tissue, or organism. While traditional proteomics often focuses on identifying and quantifying proteins, a sub-field known as functional or activity-based proteomics aims to measure the activity of enzymes directly within these complex samples. nih.govwikipedia.org this compound is a valuable tool in this context, serving as an activity-based probe for specific classes of proteases. nih.govacs.org

Researchers can use this substrate to create an "activity profile" of a proteome. For example, by applying the substrate to lysates from both healthy and diseased tissues, scientists can compare the activity levels of proteases that recognize the Ala-Ala-Pro-Met sequence. A significant difference in activity can point to a specific protease or pathway being involved in the disease, making it a potential biomarker for diagnosis or a target for therapy. nih.gov

This approach offers a more dynamic view than simply measuring protein levels, as many enzymes are regulated post-translationally and may be present but inactive. wikipedia.org By measuring activity directly, substrates like this compound provide a more accurate picture of the functional state of the proteome. This method can be adapted to various formats, from simple test tube assays to complex analyses where proteins are first separated by gel electrophoresis before being exposed to the substrate to identify the specific size of the active enzyme. nih.gov

Mimicry of Natural Substrates by this compound for Targeted Therapeutic Research

The design of this compound is not arbitrary; the peptide sequence is crafted to mimic the cleavage sites found in the natural protein targets of specific proteases. diapharma.comeurekaselect.com This mimicry is the key to its utility in targeted therapeutic research. By acting as a stand-in for a natural substrate, it allows researchers to study the behavior of an enzyme in a controlled, easily measurable way. nih.gov

Understanding how a protease recognizes and cleaves this synthetic substrate provides crucial information about the enzyme's specificity—the precise amino acid sequences it prefers to cut. This knowledge is fundamental for rational drug design. nih.govnih.gov For instance, if a protease involved in cancer metastasis is found to efficiently cleave the Pro-Met bond in this substrate, medicinal chemists can design inhibitor drugs that contain a similar chemical structure. The goal is to create a molecule that fits perfectly into the enzyme's active site, blocking it from acting on its real targets in the body, thereby halting the disease process.

This substrate-mimic approach helps ensure the development of highly selective drugs. By testing potential inhibitors against a panel of different proteases, each with its own specific substrate mimic, researchers can select for compounds that inhibit the disease-causing enzyme while leaving other essential proteases untouched, minimizing potential side effects. researchgate.net This targeted approach is a cornerstone of modern drug discovery, moving away from broad-spectrum drugs to precisely engineered therapies. acs.org

Emerging Trends and Future Directions in Suc Dl Ala Dl Ala Dl Pro Dl Met Pna Research

Advanced Spectroscopic Techniques for Real-Time Monitoring of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA Hydrolysis

The hydrolysis of this compound results in the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically. dcfinechemicals.com This fundamental principle underpins many of the advanced techniques used for real-time monitoring of the reaction.

UV-Visible Spectroscopy remains the most direct method. The progress of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at or near 410 nm, which corresponds to the liberation of the p-nitroaniline group. sigmaaldrich.com This allows for the calculation of initial reaction velocities and the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed, real-time view of the hydrolysis process. uni-muenchen.dewalisongo.ac.idnih.govuniversiteitleiden.nl While less common for routine assays due to the required instrumentation, NMR can simultaneously detect and quantify the substrate, the p-nitroaniline product, and the peptide fragment (Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met) as the reaction proceeds. walisongo.ac.id This provides a comprehensive picture of the reaction dynamics without the need for a chromogenic reporter group, although the pNA group itself can be observed. This technique is particularly powerful for studying enzyme mechanisms and the effects of inhibitors. nih.gov

Fluorescence Resonance Energy Transfer (FRET) represents another sophisticated approach. nih.gov A FRET-based sensor could be designed by attaching a fluorescent donor and a quencher molecule to the ends of a peptide similar to the one in this compound. In the intact state, the quencher would suppress the donor's fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to an increase in fluorescence. This method offers high sensitivity and is well-suited for high-throughput screening and in-cell measurements of protease activity. nih.gov

| Spectroscopic Technique | Principle | Information Obtained | Application |

| UV-Visible Spectroscopy | Measures the change in absorbance as the chromogenic p-nitroaniline is released. dcfinechemicals.com | Reaction rate, Km, kcat | Routine enzyme kinetics, inhibitor screening |

| NMR Spectroscopy | Tracks the change in the magnetic properties of atomic nuclei in the substrate and products over time. uni-muenchen.dewalisongo.ac.id | Simultaneous quantification of substrate and all products, detailed mechanistic insights. nih.gov | In-depth mechanistic studies, characterization of enzyme-inhibitor interactions. |

| FRET | Measures the change in fluorescence upon cleavage of a peptide labeled with a donor and acceptor/quencher pair. nih.gov | Real-time cleavage events, high-sensitivity detection. | High-throughput screening, in-cell protease activity assays. nih.gov |

Combinatorial Chemistry and Peptide Library Screening for Substrate Optimization based on this compound

While this compound is a useful substrate for certain proteases, it may not be the optimal sequence. Combinatorial chemistry and peptide library screening are powerful tools for discovering substrates with improved specificity and/or higher cleavage efficiency. nih.govnih.gov

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) can be created based on the Ala-Ala-Pro-Met sequence. nih.gov In this approach, a series of peptide mixtures is synthesized where one amino acid position is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By testing the cleavage of these mixtures by the protease of interest, the preferred amino acid at each position can be determined. nih.gov

Random Peptide Libraries , often displayed on phages or bacteria, can also be screened. creative-biolabs.com A library of random peptides is exposed to the target protease, and those that are cleaved are identified, often through mass spectrometry or deep sequencing. nih.gov This can reveal entirely new substrate sequences that may have little resemblance to the original Ala-Ala-Pro-Met sequence. proteogenix.science

Alanine Scanning Libraries can be used to probe the importance of each amino acid in the this compound sequence. youtube.com Each amino acid is systematically replaced with alanine, and the effect on the cleavage rate is measured. This helps to identify the key residues for protease recognition. youtube.com

| Library Type | Design Principle | Purpose |

| Positional Scanning | One position is fixed with a specific amino acid while others are mixtures. nih.gov | To systematically determine the preferred amino acid at each position in the substrate. |

| Random Peptide | Large collections of random peptide sequences are generated and screened. creative-biolabs.comproteogenix.science | To identify novel and potentially highly efficient protease substrates. |

| Alanine Scanning | Each amino acid in the original sequence is systematically replaced with alanine. youtube.com | To determine the contribution of each individual amino acid to protease recognition and cleavage. |

| Truncation Library | The peptide is systematically shortened from the N- and C-termini. youtube.com | To identify the minimal peptide length required for enzyme activity. |

Integration with Multi-Omics Data for Systems-Level Understanding of Proteolytic Networks